molecular formula C17H27N3O3 B7023604 Tert-butyl 8-[(3-methyl-1,2-oxazol-5-yl)methylamino]-5-azaspiro[3.4]octane-5-carboxylate

Tert-butyl 8-[(3-methyl-1,2-oxazol-5-yl)methylamino]-5-azaspiro[3.4]octane-5-carboxylate

Cat. No.: B7023604
M. Wt: 321.4 g/mol
InChI Key: SGQJTKRSMHOUAK-UHFFFAOYSA-N
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Description

Tert-butyl 8-[(3-methyl-1,2-oxazol-5-yl)methylamino]-5-azaspiro[3.4]octane-5-carboxylate is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique spirocyclic structure, where two rings are connected through a single atom. This particular compound features a tert-butyl ester group, an oxazole ring, and an azaspirooctane core, making it a molecule of interest in various fields of scientific research.

Properties

IUPAC Name

tert-butyl 8-[(3-methyl-1,2-oxazol-5-yl)methylamino]-5-azaspiro[3.4]octane-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27N3O3/c1-12-10-13(23-19-12)11-18-14-6-9-20(17(14)7-5-8-17)15(21)22-16(2,3)4/h10,14,18H,5-9,11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGQJTKRSMHOUAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1)CNC2CCN(C23CCC3)C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tert-butyl 8-[(3-methyl-1,2-oxazol-5-yl)methylamino]-5-azaspiro[3.4]octane-5-carboxylate typically involves multiple steps:

    Formation of the oxazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the azaspirooctane core: This step may involve the use of spirocyclization reactions, where a linear precursor undergoes cyclization to form the spirocyclic structure.

    Attachment of the tert-butyl ester group: This can be done using esterification reactions, where a carboxylic acid group is reacted with tert-butyl alcohol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of such complex molecules often involves optimization of the synthetic route to maximize yield and minimize costs. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the oxazole ring or the azaspirooctane core.

    Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the oxazole ring to an amine.

    Substitution: Various substitution reactions can be performed on the oxazole ring or the azaspirooctane core to introduce different functional groups.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole N-oxides, while reduction may produce amines.

Scientific Research Applications

Tert-butyl 8-[(3-methyl-1,2-oxazol-5-yl)methylamino]-5-azaspiro[3

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving spirocyclic compounds.

    Medicine: Potential use as a pharmaceutical intermediate or active ingredient.

    Industry: Applications in the development of new materials or catalysts.

Mechanism of Action

The mechanism of action of Tert-butyl 8-[(3-methyl-1,2-oxazol-5-yl)methylamino]-5-azaspiro[3.4]octane-5-carboxylate would depend on its specific application. In a biological context, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    Spirocyclic compounds: Other spirocyclic compounds with similar structures.

    Oxazole derivatives: Compounds containing the oxazole ring.

    Azaspiro compounds: Molecules with an azaspiro core.

Uniqueness

Tert-butyl 8-[(3-methyl-1,2-oxazol-5-yl)methylamino]-5-azaspiro[3.4]octane-5-carboxylate is unique due to its specific combination of functional groups and spirocyclic structure, which may confer distinct chemical and biological properties compared to other similar compounds.

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